REACTION_CXSMILES
|
[OH-].[Na+:2].[Cl-:3].[Na+].[S:5]([O-:9])([O-:8])(=[O:7])=[O:6]>>[OH-:6].[Na+:2].[Cl-:3].[Na+:2].[S:5]([O-:9])([O-:8])(=[O:7])=[O:6].[Na+:2].[Na+:2] |f:0.1,2.3,5.6,7.8,9.10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
of concentrating the liquor
|
Type
|
CUSTOM
|
Details
|
through multiple effect evaporation
|
Type
|
TEMPERATURE
|
Details
|
cooling the concentrate
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
separating the sodium chloride
|
Type
|
ADDITION
|
Details
|
the salt containing sulfate
|
Type
|
CUSTOM
|
Details
|
recovering the caustic soda, whereby during a first stage the liquor
|
Type
|
CUSTOM
|
Details
|
is evaporated so as
|
Type
|
CUSTOM
|
Details
|
to precipitate only sodium chloride which
|
Type
|
CUSTOM
|
Details
|
is removed, in a second stage a solid phase
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |